molecular formula C18H23N5O2 B2585998 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797252-09-5

1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B2585998
CAS RN: 1797252-09-5
M. Wt: 341.415
InChI Key: XGDWDJMYYBFFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Reactions and Derivatives

Studies have explored the reactions of pyrimidine derivatives, including their interactions with different chemicals to form various compounds. For instance, research on pyrimidine derivatives has shown that they can react with phenyl isocyanate and phenyl isothiocyanate, yielding compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. Such reactions highlight the compound's versatility in forming different chemical structures, potentially leading to varied applications in material science, pharmaceuticals, and chemical synthesis (Yamanaka, Niitsuma, & Sakamoto, 1979).

Catalysis and Synthesis

Another area of application is in the synthesis of complex organic molecules. For example, the use of strong acidic ion-exchange membranes in the synthesis of dihydropyrimidin-2(1H)-one derivatives from anisaldehyde, ethyl acetoacetate, and urea showcases the role of pyrimidine structures in facilitating chemical reactions. The yield of these reactions can reach up to 95.2%, underlining the efficiency of using such compounds in catalytic processes (Ni Shu-jing, 2004).

Supramolecular Chemistry

Research into ureido-pyrimidine compounds has also revealed their significance in supramolecular chemistry, where their ability to form stable complexes through hydrogen bonding is of particular interest. This functionality can be harnessed in designing molecular sensors, drug delivery systems, and materials with specific properties like self-assembly and recognition capabilities (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-16-7-5-14(6-8-16)22-18(24)20-13-15-9-10-19-17(21-15)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWDJMYYBFFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

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